molecular formula C16H17NO5 B5136294 1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene

1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene

Cat. No.: B5136294
M. Wt: 303.31 g/mol
InChI Key: AJHMLFLAAIALDO-UHFFFAOYSA-N
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Description

1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethoxyphenoxy group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 4-ethoxyphenol to introduce the nitro group. This is followed by the reaction of the nitrated product with 2-chloroethanol under basic conditions to form the ethoxyphenoxy intermediate. Finally, the intermediate undergoes a nucleophilic substitution reaction with 4-nitrochlorobenzene to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid for nitration, sodium hydroxide for the base-catalyzed reactions, and appropriate solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxyphenoxy group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-[2-(4-Aminophenoxy)ethoxy]-4-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of 1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition may contribute to its potential use in the treatment of neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

1-[2-(4-Ethoxyphenoxy)ethoxy]-4-nitrobenzene can be compared with other similar compounds, such as:

    1-[2-(4-Ethoxyphenoxy)ethoxy]-2-nitrobenzene: Similar structure but with the nitro group in a different position.

    1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene: Contains a methoxy and methyl group instead of a nitro group.

    1-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene: Contains an additional ethoxy group and a methyl group

Properties

IUPAC Name

1-[2-(4-ethoxyphenoxy)ethoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-20-14-7-9-16(10-8-14)22-12-11-21-15-5-3-13(4-6-15)17(18)19/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHMLFLAAIALDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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